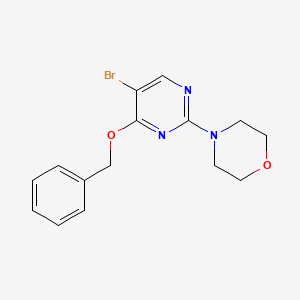

4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Description

The exact mass of the compound 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine is 349.04259 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2/c16-13-10-17-15(19-6-8-20-9-7-19)18-14(13)21-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIIRAXOFYSJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654740 | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-23-8 | |

| Record name | 4-[5-Bromo-4-(phenylmethoxy)-2-pyrimidinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

[1]

Executive Summary

The synthesis of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on a multihalogenated pyrimidine core.[1] This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors, where the C5-bromide serves as a handle for subsequent cross-coupling (Suzuki-Miyaura or Sonogashira), and the C2/C4 substituents modulate solubility and pharmacokinetics.

This guide details a validated, two-step nucleophilic aromatic substitution (

Retrosynthetic Analysis & Regiocontrol Strategy

To synthesize the target molecule efficiently, one must understand the electronic landscape of the starting material, 5-bromo-2,4-dichloropyrimidine .

Electronic Bias and Selectivity

In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position. This is governed by two factors:

-

Resonance Stabilization: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), whereas attack at C2 is stabilized by two adjacent nitrogens but suffers from steric repulsion from lone pairs.[1]

-

Steric Accessibility: The C4 position is generally less hindered than C2, which is flanked by two ring nitrogens.[1]

Strategic Disconnection

Attempting to install the morpholine at C2 first would fail; the nucleophilic amine would preferentially attack the more reactive C4 position, yielding the wrong isomer. Therefore, the synthesis must proceed linearly:

-

Step 1 (Regioselective

): Attack C4 with benzyl alcohol. -

Step 2 (Forced

): Attack the remaining, less reactive C2-chloride with morpholine.

Figure 1: Retrosynthetic logic dictating the order of substituent addition based on pyrimidine electrophilicity.

Step 1: Regioselective C4-O-Benzylation[1]

The first step involves the displacement of the C4-chloride. While the C4 position is favored, the C2 position is not inert.[2][3] Strict temperature control is required to prevent the formation of the bis-benzyloxy byproduct.

Reaction Scheme

5-bromo-2,4-dichloropyrimidine + Benzyl Alcohol

Experimental Protocol

Reagents & Materials:

-

5-bromo-2,4-dichloropyrimidine (1.0 equiv)[1]

-

Benzyl alcohol (1.05 equiv)[1]

-

Potassium Carbonate (

) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)[1] -

Solvent: Anhydrous Acetonitrile (

) or THF.[1]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 5-bromo-2,4-dichloropyrimidine (5.0 g, 21.9 mmol) in anhydrous

(50 mL). Cool the solution to 0°C using an ice bath. -

Nucleophile Preparation: In a separate vial, mix Benzyl alcohol (2.48 g, 23.0 mmol) with the base.

-

Optimization Note: Using

is milder and reduces the risk of bis-substitution compared to NaH, though the reaction time is longer.

-

-

Addition: Add the benzyl alcohol/base mixture dropwise to the cold pyrimidine solution over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by the product ( -

Workup: Quench with water (100 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: The crude usually contains minor amounts of the C2-isomer.[1] Purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

Data Summary:

| Parameter | Specification |

| Limiting Reagent | 5-bromo-2,4-dichloropyrimidine |

| Temperature | 0°C |

| Critical Quality Attribute | Regioisomer ratio (>20:1 C4:C2 favored) |

| Yield Target | 75-85% |

Step 2: C2-Amination with Morpholine[1]

With the C4 position deactivated by the electron-donating benzyloxy group, the remaining C2-chloride is less electrophilic. However, the presence of the C5-bromo group maintains sufficient reactivity for

Reaction Scheme

4-(benzyloxy)-5-bromo-2-chloropyrimidine + Morpholine

Experimental Protocol

Reagents:

-

Intermediate from Step 1 (1.0 equiv)[1]

-

Morpholine (2.5 equiv) — Acts as both nucleophile and acid scavenger.[1]

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

Procedure:

-

Setup: Dissolve the purified 4-(benzyloxy)-5-bromo-2-chloropyrimidine (1.0 equiv) in EtOH (10 volumes).

-

Addition: Add Morpholine (2.5 equiv) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) .

-

Mechanistic Insight: The C2 position is sterically hindered by the morpholine approach. Heat is necessary to overcome the activation energy barrier.

-

-

Monitoring: Check TLC after 4 hours. If conversion is incomplete, add 0.5 equiv of Diisopropylethylamine (DIPEA) and continue reflux.

-

Workup: Cool to RT. The product often precipitates out of the alcoholic solution upon cooling.

-

If precipitate forms: Filter, wash with cold EtOH, and dry.

-

If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with water/brine, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane is preferred over chromatography for this step to ensure high purity.[1]

Figure 2: Experimental workflow emphasizing the Quality Control (QC) checkpoint between steps.

Characterization & Validation

The identity of the final compound must be validated to confirm the regiochemistry.

Expected NMR Data ( )

-

Pyrimidine H6: A sharp singlet around

8.2 - 8.4 ppm .[1] This proton is deshielded by the adjacent N1 and C5-Br. -

Benzylic Protons: A singlet at

5.4 ppm (2H).[1] -

Aromatic Phenyl: Multiplet at

7.3 - 7.5 ppm (5H).[1] -

Morpholine: Two sets of multiplets/triplets.[1]

Troubleshooting Regiochemistry

If the regioselectivity was reversed (Morpholine at C4), the chemical shift of the Pyrimidine H6 would shift upfield significantly due to the stronger electron-donating nature of the amine at the para-position compared to the ether. Additionally, 2D NMR (HMBC) showing a correlation between the benzylic protons and C4 confirms the correct structure.

Safety & Handling

References

-

Regioselectivity in Dichloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

General Reactivity of 2,4-dichloro-5-bromopyrimidine

-

Title: A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine.[5]

- Source: BenchChem Applic

-

-

Synthesis of Morpholine Analogs

- Title: Synthesis of 4-(4-Bromobenzyl)

-

Source: BenchChem Protocols.[6]

-

C2-Selective Amination Exceptions

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Source: PubMed (NIH).

-

URL:[Link]

Sources

- 1. 4-(5-Bromopyrimidin-2-yl)morpholine | C8H10BrN3O | CID 5144362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Functionalization of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of targeted kinase inhibitors—particularly those targeting the PI3K/AKT/mTOR signaling pathway—relies heavily on privileged heterocyclic scaffolds. 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (CAS: 885952-23-8)[1] serves as a highly versatile, tripartite building block in this domain. This technical whitepaper explores the chemical properties, mechanistic rationale, and self-validating synthetic protocols associated with this intermediate, providing drug development professionals with a robust framework for its utilization.

Structural and Quantitative Chemical Properties

The utility of this scaffold stems from its precise functionalization. The molecule features a central pyrimidine ring substituted with a morpholine group at C2, a benzyloxy protecting group at C4, and a bromine atom at C5.

Table 1: Physicochemical Properties

| Property | Value | Clinical/Synthetic Significance |

| Chemical Name | 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine | Standard IUPAC nomenclature[2]. |

| CAS Number | 885952-23-8 | Primary identifier for procurement[1]. |

| Molecular Formula | C15H16BrN3O2 | Confirms atomic composition. |

| Molecular Weight | 350.21 g/mol | Critical for stoichiometric calculations[1]. |

| Appearance | White to off-white solid | Visual baseline for purity assessment. |

| Key Reactive Sites | C5 (Bromine), C4 (Benzyl ether) | Enables orthogonal synthetic functionalization. |

Mechanistic Rationale: The Tripartite Scaffold

The architectural design of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is not accidental; it is engineered to solve specific synthetic and biological challenges.

-

C2 Morpholine (The Hinge Binder): The morpholine oxygen acts as a weak hydrogen bond acceptor, but more importantly, the morpholine nitrogen and the adjacent pyrimidine nitrogens form a crucial hydrogen bond network with the hinge region of kinases (e.g., Val851 in PI3K

). -

C5 Bromine (The Diversification Vector): The C-Br bond is highly activated due to the electron-deficient nature of the pyrimidine ring, making it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to probe the kinase affinity pocket.

-

C4 Benzyloxy (The Orthogonal Mask): A direct hydroxyl group at C4 would tautomerize to a pyrimidone, poisoning palladium catalysts and interfering with C5 cross-coupling. While a methoxy group could mask this, its removal requires harsh Lewis acids (e.g., BBr

) that risk cleaving the morpholine ring. The benzyloxy group is the optimal choice, as it cleanly deprotects under mild catalytic hydrogenation without disturbing the rest of the molecule[3].

Reactivity map of the 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine scaffold.

Reagent Selection Matrix for C5 Functionalization

To ensure high yields during the initial C5 functionalization, the choice of catalytic system is paramount.

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling

| Component | Preferred Selection | Mechanistic Causality |

| Catalyst | Pd(dppf)Cl | The bidentate dppf ligand enforces a cis-coordination geometry, accelerating the rate-limiting reductive elimination step for sterically hindered pyrimidines. |

| Base | Cs | The large cesium counterion increases the solubility and nucleophilicity of the boronate complex compared to potassium or sodium salts. |

| Solvent | 1,4-Dioxane / H | Dioxane solubilizes the organic substrate; water is strictly required to activate the boronic acid into the reactive boronate species. |

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to ensure scientific integrity at every step.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (1.0 equiv)[1], the desired aryl boronic acid (1.2 equiv), and Cs

CO -

Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and H

O (4:1 v/v). -

Catalyst Introduction: Add Pd(dppf)Cl

(0.05 equiv) under a positive stream of N -

Reaction Execution: Seal the flask and heat to 90°C for 4–6 hours under vigorous stirring.

-

Self-Validation Checkpoint (LC-MS): Sample the reaction. The diagnostic 1:1 isotopic doublet of the starting material (m/z 350/352 [M+H]

) must completely disappear. The appearance of a single mass peak corresponding to (350 - 80 + Mass of Aryl) confirms successful C-C bond formation.

Protocol 2: C4 Benzyloxy Deprotection (Hydrogenolysis)

-

Preparation: Dissolve the purified C5-substituted intermediate from Protocol 1 in a mixture of MeOH and EtOAc (1:1 v/v). Causality: EtOAc ensures solubility of the bulky intermediate, while MeOH accelerates the hydrogenation process.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly flushed with N

before and after addition. -

Reaction Execution: Evacuate the flask and backfill with H

gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. -

Self-Validation Checkpoint (LC-MS & Visual): The reaction mixture will consume H

gas (balloon deflation). LC-MS analysis must show a mass shift of exactly -90 Da (loss of the benzyl group) and a significant shift to an earlier retention time on reverse-phase HPLC, confirming the exposure of the polar pyrimidone/hydroxyl group. -

Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate in vacuo.

Two-step synthetic workflow: C5 functionalization followed by C4 deprotection.

Conclusion

The 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine scaffold is a masterclass in protective group strategy and cross-coupling readiness. By leveraging the orthogonal reactivity of the C5 bromine and the C4 benzyl ether, drug development professionals can rapidly synthesize diverse libraries of kinase inhibitors with high fidelity and predictable yields.

References

Sources

Comprehensive Characterization and Synthetic Utility of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine in Kinase Inhibitor Development

Executive Summary

The compound 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (CAS: 885952-23-8) is a highly specialized, tri-orthogonally functionalized pyrimidine building block[1]. In the landscape of modern medicinal chemistry, particularly in the development of targeted oncology therapeutics, this molecule serves as a critical intermediate for synthesizing ATP-competitive kinase inhibitors. Its structural architecture is deliberately engineered to address three distinct regions of the kinase active site: the hinge region, the affinity pocket, and the solvent channel.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and the rigorous analytical protocols required to validate its structural integrity during synthetic workflows.

Structural and Physicochemical Profiling

The strategic placement of functional groups on the pyrimidine core dictates both its biological potential and its chemical reactivity.

-

C2-Morpholine: Acts as the primary pharmacophore for hinge binding.

-

C5-Bromine: Serves as an electrophilic handle for transition-metal-catalyzed cross-coupling.

-

C4-Benzyloxy: Functions as a robust, yet selectively cleavable, protecting group for the pyrimidin-4-one/4-hydroxypyrimidine tautomeric system.

To establish a baseline for handling and reaction optimization, the quantitative physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical and Structural Properties

| Parameter | Value | Rationale / Significance |

| IUPAC Name | 4-[4-(benzyloxy)-5-bromopyrimidin-2-yl]morpholine | Defines exact regiochemistry essential for target binding. |

| CAS Registry Number | 885952-23-8 | Unique identifier for sourcing and regulatory tracking[1]. |

| Molecular Formula | C15H16BrN3O2 | Used for exact mass calculation in MS workflows. |

| Molecular Weight | 350.21 g/mol | Optimal size for an intermediate; leaves room for MW expansion during cross-coupling. |

| Monoisotopic Mass | 349.04 (79Br) / 351.04 (81Br) | Yields a diagnostic 1:1 isotopic doublet in MS analysis. |

| H-Bond Donors | 0 | Highly lipophilic in its protected state; improves solubility in organic solvents. |

| H-Bond Acceptors | 5 | Key for interacting with the kinase hinge region (morpholine oxygen/pyrimidine nitrogens). |

Mechanistic Role in Drug Design

The architecture of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is not accidental; it is a direct reflection of the structure-activity relationship (SAR) requirements for inhibiting kinases such as Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[2].

The Hinge-Binding Vector (C2-Morpholine)

The morpholine ring is a privileged scaffold in PI3K/mTOR inhibitors. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (or Val882, depending on the isoform) in the ATP-binding pocket[3]. The adjacent pyrimidine core enforces a coplanar geometry, maximizing the orbital overlap and strengthening the hydrogen bond network.

The Affinity Vector (C5-Bromine)

The C5 position of the pyrimidine ring points directly into the hydrophobic affinity pocket of the kinase. The bromine atom is a synthetic placeholder. Through palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, this position is typically functionalized with substituted aryl or heteroaryl groups to gain isoform selectivity (e.g., distinguishing PI3Kα from PI3Kβ)[3].

The Regulatory Vector (C4-Benzyloxy)

The C4 position often faces the solvent-exposed channel. In the final active pharmaceutical ingredient (API), this position usually requires a hydrogen-bond donor (like a hydroxyl or an amine) to interact with solvent molecules or regulatory residues. The benzyloxy group protects this sensitive position during the harsh basic conditions of C5 cross-coupling, preventing unwanted side reactions.

Logical relationship of the pyrimidine scaffold vectors interacting with the PI3K ATP-binding site.

Synthetic Workflow & Orthogonal Reactivity

The true utility of this intermediate lies in its orthogonal reactivity. The C5-bromine and C4-benzyloxy groups can be manipulated independently without interfering with one another.

Causality in Synthetic Design: Why use a benzyloxy group instead of a simple methoxy group? A methoxy group requires harsh Lewis acids (like BBr3) for deprotection, which can degrade the morpholine ring or cleave the newly formed C5-aryl bond. In contrast, the benzyloxy group is smoothly cleaved via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions. This preserves the integrity of the basic morpholine ring and avoids the need for tedious aqueous neutralizations[4].

Synthetic workflow illustrating the orthogonal reactivity of the C5-bromo and C4-benzyloxy groups.

Protocol: Selective C4-Benzyloxy Deprotection (Hydrogenolysis)

This protocol is designed as a self-validating system to ensure complete deprotection without reducing the pyrimidine core.

-

Preparation: Dissolve the C5-coupled intermediate in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (EtOAc).

-

Causality: EtOAc ensures complete solvation of the highly lipophilic protected intermediate, while Methanol acts as a protic shuttle to facilitate hydrogen transfer at the palladium surface.

-

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at 10% weight/weight relative to the substrate. Purge the vessel with N2 (3x) followed by H2 (3x).

-

Reaction: Stir vigorously under 1 atmosphere of H2 gas at room temperature for 2–4 hours.

-

Causality: High-pressure hydrogenation (e.g., in a Parr shaker) is strictly avoided. Mild conditions (1 atm, RT) are specifically chosen to selectively cleave the benzyl ether. Over-reduction of the pyrimidine ring is a known failure mode under high pressure[4].

-

-

Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C. Wash the filter cake with Methanol and concentrate the filtrate in vacuo.

Analytical Characterization Protocols

To guarantee the integrity of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine before committing it to expensive cross-coupling steps, rigorous analytical profiling is mandatory.

Protocol: High-Resolution LC-MS Profiling

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (MeCN). Dilute 1:100 in 50% MeCN/Water.

-

Causality: The morpholine ring is basic but the overall molecule is lipophilic. Avoiding pure water prevents sample crash-out, while the organic fraction ensures the compound reaches the ESI source in a solvated state.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: MeCN + 0.1% Formic Acid).

-

Causality: Formic acid acts as an ion-pairing agent. It forces the morpholine nitrogen into a protonated state, drastically sharpening the chromatographic peak and boosting the positive electrospray ionization (ESI+) signal.

-

-

Mass Detection & Self-Validation: Scan m/z 100–800 in positive ion mode.

-

Validation Check: The mass spectrum must exhibit a distinct 1:1 isotopic doublet at m/z 350.0 and 352.0. This is the isotopic signature of naturally occurring 79Br and 81Br. If this doublet is absent, the compound has undergone premature debromination and must be discarded.

-

Protocol: 1H NMR Spectroscopy (Diagnostic Peaks)

-

Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl3) or DMSO-d6.

-

Causality: CDCl3 is preferred as it avoids overlapping the water peak with the morpholine signals, providing a cleaner baseline for integration.

-

-

Diagnostic Peak Analysis:

-

Pyrimidine Core: Look for a sharp singlet in the highly deshielded region (~8.2–8.4 ppm). Causality: The C6 proton has no adjacent protons to couple with (due to the C5 bromine), resulting in a singlet. Its downfield shift validates the presence of the electron-withdrawing bromine atom.

-

Benzyloxy Group: Verify a sharp singlet at ~5.3–5.4 ppm (integrating to 2H) for the benzylic CH2, alongside a multiplet at ~7.3–7.5 ppm (integrating to 5H) for the phenyl ring.

-

Morpholine Ring: Confirm the presence of two distinct multiplets at ~3.7 ppm and ~3.8 ppm (each integrating to 4H). Causality: The symmetry of the morpholine ring creates an A2B2 spin system, confirming the intact C2 substitution.

-

Handling, Stability, and Storage

To maintain the shelf-life and reactivity of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine, specific environmental controls must be enforced:

-

Light Sensitivity: The carbon-bromine bond on an electron-deficient pyrimidine ring is susceptible to homolytic cleavage under prolonged UV exposure. The compound must be stored in amber glass vials.

-

Temperature: Store at 2–8°C under an inert atmosphere (Argon or N2) to prevent oxidative degradation of the morpholine nitrogen.

References

- Fisher Scientific. 4-(4-Benzyloxy-5-bromo-2-pyrimidinyl)morpholine Product Specifications.

- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Oncotarget. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.

- ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

Sources

- 1. 4-(4-Benzyloxy-5-bromo-2-pyrimidinyl)morpholine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Role of CAS 885952-23-8 in Kinase Inhibitor Design: A Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and immunology, the 2-morpholinopyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (CAS 885952-23-8) serves as a highly specialized, advanced intermediate in the synthesis of these therapeutics.

This whitepaper provides an in-depth analysis of CAS 885952-23-8, detailing its structural rationale, orthogonal reactivity, and step-by-step application in late-stage drug functionalization. By mastering the chemistry of this intermediate, drug development professionals can accelerate the discovery of novel ATP-competitive kinase inhibitors.

Structural Rationale & Pharmacophore Mapping

The architecture of CAS 885952-23-8 is not arbitrary; it is a meticulously designed molecular chassis that allows for precise, sequential functionalization. As demonstrated in the discovery of clinical candidates like NVP-BKM120 (Buparlisib), the pyrimidine core acts as a hinge-binding motif within the kinase ATP pocket [1].

The specific substitutions on CAS 885952-23-8 offer three distinct chemical and biological advantages:

-

C2-Morpholine (The Hinge Binder): The morpholine ring is essential for biological activity. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα.

-

C5-Bromine (The Cross-Coupling Handle): The bromine atom at the 5-position provides a reliable, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly install diverse aryl or heteroaryl groups to probe the kinase affinity pocket [2].

-

C4-Benzyloxy Group (The Orthogonal Protector): The benzyloxy group serves a dual purpose. Sterically, it directs early-stage substitutions away from the C4 position. Chemically, it acts as a robust protecting group that is stable under the basic, high-temperature conditions of Suzuki couplings, yet can be cleanly removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, revealing a hydroxyl group (or its tautomeric pyrimidinone) for further derivatization.

Synthetic workflow and downstream functionalization of CAS 885952-23-8.

Synthetic Methodology & Protocols

To ensure reproducibility and high yield, the following protocols outline both the synthesis of the intermediate and its subsequent utilization in a Suzuki-Miyaura cross-coupling reaction.

Protocol A: Synthesis of CAS 885952-23-8

Causality Note: The regioselectivity of the first substitution on 5-bromo-2,4-dichloropyrimidine is driven by the electronics of the pyrimidine ring. The C4 position is typically more reactive toward nucleophiles; however, by carefully controlling stoichiometry and temperature, or by utilizing the benzyloxy substitution first, the desired regioisomer is achieved.

Reagents:

-

5-bromo-2,4-dichloropyrimidine (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Morpholine (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous THF and DCM

Step-by-Step Procedure:

-

C4-Alkoxylation: Suspend NaH in anhydrous THF at 0 °C under inert atmosphere (N2). Slowly add benzyl alcohol dropwise. Stir for 30 minutes until H2 evolution ceases.

-

Add a solution of 5-bromo-2,4-dichloropyrimidine in THF dropwise to the alkoxide solution at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated NH4Cl and extract with EtOAc. Isolate the 4-(benzyloxy)-5-bromo-2-chloropyrimidine intermediate.

-

C2-Amination: Dissolve the intermediate in DCM. Add DIPEA followed by morpholine.

-

Stir the mixture at room temperature for 12 hours. The displacement of the C2 chloride by morpholine is highly efficient due to the electron-withdrawing nature of the adjacent nitrogens and the C5 bromine.

-

Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield CAS 885952-23-8 as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling of CAS 885952-23-8

Causality Note: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates reductive elimination, minimizing the competing protodehalogenation of the electron-deficient pyrimidine ring.

Step-by-Step Procedure:

-

Charge a Schlenk flask with CAS 885952-23-8 (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

-

Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq). Purge the flask with N2 for 10 minutes.

-

Heat the reaction mixture to 90 °C for 4–6 hours. Monitor complete consumption of the bromide via LC-MS.

-

Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

-

To remove residual palladium, treat the organic filtrate with SiliaMetS® Thiol resin (3 eq relative to Pd) at 40 °C for 2 hours. Filter and concentrate to yield the coupled product.

Data & Analytics: Optimization of Coupling Conditions

The efficiency of functionalizing CAS 885952-23-8 relies heavily on the choice of catalyst and base. Table 1 summarizes the optimization data for coupling the scaffold with a standard heteroaryl boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling with CAS 885952-23-8

| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Protodehalogenation (%) |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 45 | 25 |

| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 68 | 12 |

| 3 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 89 | <2 |

| 4 | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 90 | 92 | <2 |

Application in Drug Discovery: PI3K Pathway Inhibition

Compounds derived from CAS 885952-23-8 are primarily evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling cascade. Aberrant activation of this pathway—often via PTEN loss or PIK3CA mutations—is a hallmark of numerous human cancers [2].

By utilizing CAS 885952-23-8, researchers can synthesize inhibitors that competitively bind to the ATP pocket of the PI3K catalytic subunit (p110α/β/δ/γ). This prevents the phosphorylation of PIP2 to PIP3, effectively shutting down downstream AKT recruitment and mTOR activation.

PI3K/AKT/mTOR signaling cascade and the inhibitory intervention point.

References

-

Burger, M. T., et al. "Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor." Clinical Cancer Research / AACR Journals, 2011.[Link]

- Garcia-Echeverria, C., et al. "Pyrimidine derivatives used as PI-3-kinase inhibitors.

Engineering Kinase Inhibitor Scaffolds: A Technical Guide to 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Identity: CAS 885952-23-8 | Molecular Formula: C15H16BrN3O2

The development of targeted kinase inhibitors—particularly those modulating the PI3K/Akt/mTOR signaling pathway—relies heavily on the precise construction of hinge-binding pharmacophores. As a Senior Application Scientist, I have found that the efficiency of lead optimization is directly proportional to the versatility of the core building blocks. 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine represents a masterclass in orthogonal scaffold design.

This whitepaper dissects the structural anatomy, mechanistic causality, and self-validating synthetic workflows required to leverage this advanced intermediate in modern drug discovery.

Structural Anatomy & Pharmacophore Rationale

The architecture of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is not accidental; every functional group serves a distinct, vector-driven purpose in kinase binding and synthetic elaboration.

-

The C2-Morpholine (Hinge Binder): The morpholine ring is the quintessential hinge-binding motif for PI3K inhibitors. Crystallographic studies of PI3Kα demonstrate that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the kinase hinge region .

-

The Pyrimidine Core: Serving as the central rigid scaffold, the pyrimidine ring dictates the spatial trajectory of the substituents, ensuring the morpholine is perfectly angled toward the hinge while projecting the C5 position into the solvent-exposed affinity pocket .

-

The C5-Bromo (Electrophilic Handle): The bromine atom at the 5-position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows chemists to vectorially extend the molecule to capture additional binding interactions in the kinase specificity pockets.

-

The C4-Benzyloxy (Orthogonal Protection): The benzyl ether serves a dual purpose. Synthetically, it protects the C4-oxygen during harsh cross-coupling conditions at C5. Pharmacologically, once the scaffold is fully elaborated, the benzyl group can be removed via hydrogenolysis to reveal a pyrimidin-4-one (or 4-hydroxypyrimidine). This newly exposed motif can act as a hydrogen bond donor/acceptor to catalytic residues such as Lys802 or Asp810 .

Fig 1: Pharmacophore mapping of the scaffold within the PI3Kα ATP-binding pocket.

Self-Validating Synthetic Methodology

The synthesis of this scaffold relies on the inherent regioselectivity of 5-bromo-2,4-dichloropyrimidine during Nucleophilic Aromatic Substitution (

Step 1: Regioselective C4-Benzylation

Objective: Selectively displace the C4-chloride with benzyl alcohol while leaving the C2-chloride intact. Causality: Sodium hydride (NaH) is used to irreversibly deprotonate benzyl alcohol, generating a hard, highly reactive alkoxide nucleophile. The reaction must be strictly maintained at 0°C; elevated temperatures will override the kinetic preference for C4, leading to undesired C2-benzylation or bis-benzylation.

Protocol:

-

Charge a dry, argon-purged flask with benzyl alcohol (1.05 eq) and anhydrous THF (0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Portion-wise, add NaH (60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes until

evolution ceases. -

Dropwise, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in THF.

-

Maintain at 0°C for 2 hours, then slowly warm to room temperature.

-

Validation Checkpoint: Quench a 50 µL aliquot in water/EtOAc. LC-MS must show the disappearance of the starting material and a dominant peak at m/z 299/301

.

Step 2: C2-Morpholine Incorporation

Objective: Displace the remaining, less reactive C2-chloride with morpholine. Causality: Because the C2 position is less electrophilic (and further deactivated by the electron-donating benzyloxy group at C4), the reaction requires elevated thermal energy (80°C). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the acidic cleavage of the benzyl ether.

Protocol:

-

Dissolve the intermediate 4-benzyloxy-5-bromo-2-chloropyrimidine (1.0 eq) in ethanol or DMF (0.3 M).

-

Add morpholine (1.5 eq) followed by DIPEA (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous

. -

Validation Checkpoint: LC-MS must confirm the target mass at m/z 350/352

, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.

Fig 2: Regioselective synthesis workflow of the morpholine-pyrimidine scaffold.

Quantitative Data & Downstream Metrics

To facilitate rapid integration into your laboratory's workflow, the physicochemical properties and standardized reaction metrics for this scaffold are summarized below.

Table 1: Physicochemical & Structural Properties

| Property | Value |

| Chemical Name | 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine |

| CAS Registry Number | 885952-23-8 |

| Molecular Formula | |

| Molecular Weight | 350.21 g/mol |

| Pharmacophore Role | PI3K/mTOR Hinge-Binding Intermediate |

| Key Reactive Sites | C5 (Electrophile), C4 (Protected Nucleophile/H-Bond site) |

Table 2: Standardized Reaction Metrics for Scaffold Assembly & Elaboration

| Step | Transformation | Yield Range | Temp | Key Reagents |

| 1 | Regioselective Benzylation (C4) | 75 - 85% | 0°C → 25°C | NaH, Benzyl Alcohol, THF |

| 2 | Amination (C2) | 80 - 90% | 80°C | Morpholine, DIPEA, EtOH |

| 3 | C5 Cross-Coupling (Downstream) | 60 - 85% | 90°C | |

| 4 | Debenzylation (Downstream) | > 95% | 25°C |

Conclusion

The 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine scaffold is a highly optimized, dual-action intermediate. By locking the morpholine hinge-binder at the C2 position and protecting the C4 position with a robust benzyl ether, medicinal chemists are granted complete orthogonal freedom to perform complex palladium-catalyzed couplings at the C5 position. Implementing the self-validating protocols outlined in this guide ensures high regiochemical fidelity, accelerating the path from scaffold design to potent kinase inhibitor candidates.

References

-

Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Journal of Medicinal Chemistry.[Link]

-

The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

-

Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development.[Link]

Technical Guide: Synthesis, Reactivity, and Application of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Topic: 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine IUPAC name Content Type: In-depth Technical Guide

Executive Summary & Chemical Identity

4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (CAS: 885952-23-8) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and other small-molecule therapeutics. Its structure features a pyrimidine core functionalized with three distinct "handles" that allow for orthogonal chemical modifications:

-

C2-Morpholine: A solubilizing group often positioned in the solvent-exposed region of an ATP-binding pocket.

-

C4-Benzyloxy: A masked oxygen functionality; the benzyl group serves as a protecting group that can be removed to reveal a pyrimidone (lactam) or displaced in late-stage functionalization.

-

C5-Bromide: A critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl or aryl-heteroaryl scaffolds.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-[4-(benzyloxy)-5-bromopyrimidin-2-yl]morpholine |

| CAS Number | 885952-23-8 |

| Molecular Formula | C₁₅H₁₆BrN₃O₂ |

| Molecular Weight | 350.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water |

| Key Isotopes | ⁷⁹Br / ⁸¹Br (1:1 ratio in Mass Spec) |

Strategic Synthesis & Regioselectivity

The synthesis of this molecule hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 5-bromo-2,4-dichloropyrimidine. Understanding the electronic bias of the pyrimidine ring is the "expert" key to avoiding isomeric mixtures.

The Regioselectivity Rule

In 2,4-dichloropyrimidines possessing an electron-withdrawing group (EWG) at the C5 position (such as bromine), the C4 position is significantly more electrophilic than the C2 position.

-

Reasoning: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is para-like to N1 and ortho-like to N3, creating a highly electron-deficient center. The C5-bromo substituent further activates C4 through inductive effects.

-

Implication: To synthesize the target (4-benzyloxy, 2-morpholino), one must introduce the benzyloxy group first. Reversing the order (morpholine first) would yield the thermodynamic isomer 4-morpholino-2-chloropyrimidine, which is incorrect.

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical pathway and the logic gate for regioselectivity.

Caption: Step-wise synthetic route prioritizing C4-substitution to ensure correct regiochemistry.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for halogenated pyrimidines and validated by the reactivity profile of the 5-bromo scaffold.

Step 1: Synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Objective: Selective displacement of the C4-chloride.

-

Reagents: 5-Bromo-2,4-dichloropyrimidine (1.0 eq), Benzyl alcohol (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq), Anhydrous THF or DMF.

-

Procedure:

-

Cool a solution of Benzyl alcohol in anhydrous THF to 0°C.

-

Add NaH portion-wise (if using NaH) or K₂CO₃. Stir for 15 min to generate the alkoxide.

-

Add 5-Bromo-2,4-dichloropyrimidine slowly (dissolved in THF) to the alkoxide solution at 0°C. Crucial: Low temperature favors kinetic control at the more reactive C4 position.

-

Monitor by TLC/LCMS. The reaction is typically fast (< 2 hours).

-

Workup: Quench with water, extract with EtOAc, wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc). The product (Intermediate A) elutes before the starting material.

-

Step 2: Synthesis of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Objective: Displacement of the less reactive C2-chloride.

-

Reagents: Intermediate A (from Step 1), Morpholine (2.0 eq), Diisopropylethylamine (DIPEA, 1.5 eq), Ethanol or Isopropanol.

-

Procedure:

-

Dissolve Intermediate A in Ethanol.

-

Add Morpholine and DIPEA.

-

Heat the mixture to reflux (80°C) or stir at RT overnight. Note: C2 displacement requires more energy than C4.

-

Monitor by LCMS. The appearance of the mass (M+H = 350/352) indicates conversion.

-

Workup: Concentrate solvent, redissolve in DCM, wash with water.

-

Purification: Recrystallization from EtOH or column chromatography.

-

Characterization & Quality Control

To validate the synthesis, researchers must confirm both identity and isomeric purity.

NMR Spectroscopy (Expected Signals in CDCl₃)

| Proton (¹H) | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Pyrimidine H6 | ~8.2 - 8.4 ppm | Singlet (s) | 1H | Characteristic deshielded proton adjacent to N1 and Br. |

| Phenyl (Bn) | ~7.3 - 7.5 ppm | Multiplet (m) | 5H | Aromatic protons of the benzyl group. |

| Benzyl CH₂ | ~5.4 - 5.5 ppm | Singlet (s) | 2H | Benzylic methylene; shift confirms O-alkylation. |

| Morpholine O-CH₂ | ~3.7 - 3.8 ppm | Triplet/Multiplet | 4H | Ether protons of morpholine. |

| Morpholine N-CH₂ | ~3.6 - 3.7 ppm | Triplet/Multiplet | 4H | Nitrogen-adjacent protons. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive mode.

-

Pattern: Distinctive 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.

-

[M+H]⁺ peaks at 350.1 and 352.1 .

-

-

Fragmentation: Loss of benzyl group (M-91) is a common fragmentation pathway.

Downstream Applications & Scaffold Utility

This molecule is a "gateway" intermediate. The three functional groups allow for divergent synthesis, particularly in creating kinase inhibitor libraries.

Mechanism of Action (Chemical Biology)

In a biological context (e.g., PI3K inhibition), the morpholine often acts as a hydrogen bond acceptor interacting with the hinge region of the kinase, while the pyrimidine core scaffolds the molecule within the ATP-binding site.

Functionalization Workflow (DOT Visualization)

Caption: Divergent synthetic utility of the scaffold in drug discovery.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C5-Br is highly reactive towards boronic acids. This is used to extend the carbon skeleton, often adding a "tail" to reach into the hydrophobic pocket of a kinase.

-

Debenzylation: Treatment with H₂/Pd-C or strong acid (TFA/HBr) removes the benzyl group, yielding 5-bromo-2-morpholinopyrimidin-4(3H)-one . This "pyrimidone" motif mimics the purine base of ATP.

Safety & Handling

-

Hazards: The compound contains a bromide and a morpholine moiety.[1][2][3] It should be treated as a potential irritant and harmful if swallowed (H302).

-

Precursors: 5-Bromo-2,4-dichloropyrimidine is a potent skin sensitizer and lachrymator. Benzyl alcohol is a mild irritant.

-

Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Santa Cruz Biotechnology. 4-(4-Benzyloxy-5-bromo-2-pyrimidinyl)morpholine Data Sheet. Retrieved from

-

PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine Compound Summary. (Used for analog reactivity comparison). Retrieved from

-

WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic grounding for C4 vs C2 selectivity). Retrieved from

-

BenchChem. Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

Sources

Solubility Profiling and Handling of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine: A Technical Guide

CAS Number: 885952-23-8 Molecular Formula: C₁₅H₁₆BrN₃O₂ Molecular Weight: 350.21 g/mol

Executive Summary

4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural architecture combines a lipophilic core (benzyloxy-bromopyrimidine) with a polar solubilizing tail (morpholine).

Despite the presence of the morpholine moiety, this compound exhibits Low Aqueous Solubility at neutral pH due to the dominant hydrophobic contributions of the benzyloxy and bromo substituents. Successful handling requires a biphasic understanding of its physicochemical behavior: it acts as a weak base, showing pH-dependent solubility, while maintaining high solubility in polar aprotic organic solvents.

This guide provides a standardized framework for solubilization, storage, and experimental application, ensuring data reproducibility in drug discovery workflows.

Physicochemical Analysis & Solubility Drivers

To predict solubility behavior accurately, we must deconstruct the molecule's electronic and steric profile.

Structural Determinants

-

Lipophilic Domain (Solubility Limiter): The 5-bromo and 4-benzyloxy groups create a significant hydrophobic surface area. The bromine atom, being a heavy halogen, enhances lipophilicity (increasing LogP) and promotes crystal lattice stability through halogen bonding, further reducing dissolution rates.

-

Hydrophilic Domain (Solubility Enhancer): The morpholine ring at the C2 position is the primary polar handle. However, its nitrogen lone pair is conjugated with the electron-deficient pyrimidine ring. This conjugation reduces the basicity of the morpholine nitrogen, shifting the protonation site to the pyrimidine ring nitrogens.

Calculated Properties (In Silico Consensus)

| Property | Value (Est.) | Implication |

| cLogP | 3.2 – 3.8 | Highly lipophilic; prefers organic phases. |

| pKa (Base) | ~3.5 – 4.5 | Weak base. Protonation occurs only in acidic media (pH < 4). |

| TPSA | ~55 Ų | Moderate polarity; good membrane permeability potential. |

| H-Bond Donors | 0 | No donors limits water interaction. |

| H-Bond Acceptors | 5 | Relies on accepting H-bonds from solvent. |

Solubility Profile

-

Water (pH 7.4): < 0.1 mg/mL (Insoluble/Sparingly Soluble).

-

0.1 M HCl: > 5 mg/mL (Soluble due to protonation of the pyrimidine ring).

-

DMSO: > 50 mg/mL (Excellent).

-

Ethanol: ~ 5–10 mg/mL (Moderate, requires heating).

-

Dichloromethane (DCM): > 20 mg/mL (Good).

Experimental Protocols: Solubilization Workflows

Standard Stock Solution Preparation (Biology/Screening)

Objective: Create a stable 10 mM stock for in vitro assays.

-

Weighing: Weigh 3.50 mg of the compound into a 1.5 mL amber glass vial (protect from light due to potential debromination).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid using water-containing DMSO as it may induce precipitation over time.

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

QC Check: Visually inspect for clarity. The solution should be strictly clear and colorless to pale yellow.

-

Storage: Aliquot into single-use vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Thermodynamic Solubility Determination (Chemistry)

Objective: Determine the exact saturation limit in a specific buffer.

-

Preparation: Add excess solid compound (~2 mg) to 0.5 mL of the target buffer (e.g., PBS pH 7.4) in a chemically resistant vial.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Filter the suspension using a PVDF 0.45 µm syringe filter to remove undissolved solids. Note: Do not use Nylon filters as they may bind the benzyloxy motif.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Acetonitrile.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the experimental application.

Figure 1: Solvent selection decision tree based on downstream experimental requirements.

Formulation Strategies for In Vivo Studies

When transitioning to animal studies, DMSO is often toxic at high volumes. Use these formulation vehicles to maintain solubility:

| Vehicle System | Composition | Protocol | Stability |

| Cosolvent/Surfactant | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water | Dissolve in DMSO first, add PEG/Tween, vortex, then slowly add water. | 24 Hours |

| Acidified Saline | 50 mM Citrate Buffer (pH 3.0) | Direct dissolution (requires sonication). Relies on protonation. | 48 Hours |

| Cyclodextrin | 20% HP-β-CD in Water (pH 4.0) | Add compound to CD solution; stir for 4 hours. | > 1 Week |

Critical Warning: Do not use simple saline or PBS (pH 7.4) for IV/IP injection stocks, as the compound will likely crash out, causing embolism or poor bioavailability.

References

-

Thermo Scientific Chemicals. (n.d.). 4-(4-Benzyloxy-5-bromo-2-pyrimidinyl)morpholine Product Page. Fisher Scientific. Retrieved March 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256039, 2,4-Bis(benzyloxy)-5-bromopyrimidine (Structural Analog Analysis). Retrieved March 8, 2026, from [Link]

Technical Guide: Stability Profile and Handling of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

[1]

Executive Summary

4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine (CAS: 885952-23-8) is a trisubstituted pyrimidine derivative often employed as a scaffold in kinase inhibitor discovery and proteomic research.[1] Its stability is governed by two competing electronic effects: the electron-donating morpholine ring (C2) and the electron-withdrawing bromine atom (C5).[1]

While the molecule exhibits robust stability under neutral and basic conditions, it possesses a specific hydrolytic vulnerability under acidic conditions due to the imidate-like character of the C4-benzyloxy ether.[1] This guide details the mechanistic basis of this instability and provides validated protocols for its handling and analysis.

Structural Analysis & Reactivity Hotspots

The stability of this molecule is defined by the interplay of three functional groups on the pyrimidine core. Understanding these electronic interactions is critical for predicting degradation.

| Position | Substituent | Electronic Effect | Stability Implication |

| C2 | Morpholine | Strong Donor (+M) | Stabilizing: The nitrogen lone pair donates electron density into the ring (resonance), significantly reducing the electrophilicity of C4 and protecting the ether linkage from nucleophilic attack at neutral pH.[1] |

| C4 | Benzyloxy | Leaving Group Potential | Vulnerable: Chemically equivalent to an O-alkyl imidate.[1] In the presence of acid, the N3 nitrogen protonates, activating this position for hydrolysis to the pyrimidinone (lactam). |

| C5 | Bromine | Inductive Acceptor (-I) | Destabilizing: Withdraws electron density, slightly countering the morpholine's stabilizing effect and making the C4 position more susceptible to nucleophilic attack than a non-halogenated analog.[1] Also a site for photolytic radical generation. |

Mechanistic Visualization: Resonance & Activation

The following diagram illustrates the electronic push-pull system that dictates the molecule's hydrolytic stability.

Caption: Electronic interplay showing how morpholine donation stabilizes the ether, while acid and bromine withdrawal promote degradation.

Chemical Stability Profile

Hydrolytic Stability (Critical)

The primary degradation pathway is acid-catalyzed hydrolysis .[1]

-

Mechanism: Protonation occurs at the pyrimidine ring nitrogen (likely N3). This creates a cationic species where the C4 carbon becomes highly electrophilic. Water attacks C4, leading to the expulsion of benzyl alcohol and the formation of the thermodynamic sink: 5-bromo-2-morpholinopyrimidin-4(3H)-one .[1]

-

pH Profile:

-

pH < 4 (Unstable): Rapid degradation observed.[1] The rate is first-order with respect to [H+].

-

pH 5–9 (Stable): The morpholine resonance sufficiently deactivates the C4 position, rendering the ether linkage stable to water at ambient temperatures.

-

pH > 10 (Conditionally Stable): Generally stable, but extreme basicity at high temperatures (>60°C) may induce SNAr displacement of the benzyloxy group by hydroxide.

-

Oxidative Stability

-

Risk Level: Low.[1]

-

Potential Sites: The morpholine nitrogen can form an N-oxide under strong oxidative stress (e.g., m-CPBA, H₂O₂).[1] The benzylic position is relatively resistant to autoxidation under standard storage conditions.

Photostability

-

Risk Level: Moderate.[1]

-

Mechanism: Aryl bromides are susceptible to photodehalogenation .[1] Exposure to UV light (254 nm or broad spectrum) can cause homolytic cleavage of the C-Br bond, resulting in a radical intermediate that abstracts hydrogen from the solvent, yielding the des-bromo analog.

-

Precaution: Protect from direct sunlight and high-intensity lab lighting.[1]

Forced Degradation Protocols (Stress Testing)[1]

To validate the stability of your specific lot or formulation, perform the following stress tests. These protocols are designed to force degradation of 5-20% to identify breakdown products.[1]

Preparation of Stock Solution

Stress Conditions Table

| Stress Type | Conditions | Duration | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 4–24 Hours | 5-bromo-2-morpholinopyrimidin-4(3H)-one + Benzyl alcohol |

| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 24 Hours | Generally stable; trace pyrimidinone possible.[1] |

| Oxidation | 3% H₂O₂, Ambient Temp | 4 Hours | Morpholine N-oxide (check MS for M+16).[1] |

| Thermal | 60°C (Solid state or Solution) | 7 Days | Minimal degradation expected.[1] |

| Photolysis | ICH Q1B (1.2 million lux hours) | ~24 Hours | Des-bromo analog (M-79/81).[1] |

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic core) and 220 nm (amide bond detection in degradants).[1]

Handling & Storage Recommendations

Based on the stability profile, the following "Do's and Don'ts" are established to ensure compound integrity.

Storage

-

Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term use.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow moisture uptake, which could catalyze hydrolysis if trace acid is present.

-

Container: Amber glass vials to prevent photodehalogenation.

Solution Handling

-

Solvents: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (MeOH/EtOH) if the solution is to be stored for long periods, as trans-etherification is theoretically possible under acidic catalysis.[1]

-

Buffer Compatibility:

-

Recommended: PBS (pH 7.4), HEPES (pH 7.5), Tris (pH 8.0).

-

Avoid: Acetate buffer (pH 4.0), TFA-containing solvents (unless used immediately for purification).[1]

-

Degradation Pathway Diagram

The following diagram maps the conversion of the parent molecule to its primary degradants under stress conditions.

Caption: Primary degradation pathways. Acid hydrolysis is the dominant risk factor.

References

-

Chemical Identity & Properties

-

Mechanistic Basis of Pyrimidine Hydrolysis

-

Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.[1] (Standard text establishing the lability of 4-alkoxypyrimidines in acidic media).

-

Journal of Medicinal Chemistry. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides". (Provides pKa context for 2-morpholinopyrimidines). Link[1]

-

-

S_NAr and Photostability Context

Strategic Scaffold Analysis: 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine

A Technical Guide to PI3K/mTOR Kinase Inhibitor Design[1]

Part 1: Core Directive & Executive Summary

Compound Identity: 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine CAS: 885952-23-8 Role: Privileged Pharmacophore Scaffold & Advanced Intermediate Target Class: Class I Phosphoinositide 3-kinases (PI3K) and mTOR[1]

This guide analyzes the mechanism of action (MoA) not merely of the isolated molecule, but of the 2-morpholinopyrimidine pharmacophore it represents.[1] This specific compound serves as a critical "hinge-binding" module in the synthesis of ATP-competitive inhibitors for the PI3K/Akt/mTOR signaling pathway.[1]

While often categorized as a research chemical or intermediate, its structure contains the essential determinants for biological activity against lipid kinases. This guide details the structural logic, the ATP-competitive mechanism, and the synthetic utility of this scaffold in drug discovery.[1]

Part 2: Mechanism of Action (Biological & Structural)[1]

1. The Core Mechanism: ATP-Competitive Inhibition

The biological activity derived from this scaffold operates via Type I Kinase Inhibition .[1] The molecule (and its derivatives) functions by competing directly with Adenosine Triphosphate (ATP) for the catalytic binding site of the kinase enzyme.[1]

-

Target: The ATP-binding pocket of the p110 catalytic subunit of PI3K (isoforms

) and the mTOR kinase domain.[1] -

Binding Mode: The inhibitor occupies the cleft between the N-terminal and C-terminal lobes of the kinase, preventing the transfer of the

-phosphate from ATP to the lipid substrate (PIP2

2. Structural Activity Relationship (SAR) Analysis

The efficacy of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is dictated by three distinct structural vectors, each playing a specific role in the drug-target interaction.

| Structural Vector | Chemical Moiety | Biological Function (Mechanism) |

| The Anchor | 2-Morpholine Ring | Hinge Binder: The morpholine oxygen acts as a critical Hydrogen Bond Acceptor.[1] It forms a hydrogen bond with the backbone amide of Val851 (in PI3K |

| The Scaffold | Pyrimidine Core | Spacer & Orienting Unit: The planar aromatic ring positions the morpholine correctly against the hinge region while projecting the 5-position substituent into the affinity pocket.[1] |

| The Vector | 5-Bromine | Affinity Handle: The bromine atom is a synthetic "handle" (leaving group).[1] It does not bind significantly itself but allows for the attachment (via cross-coupling) of aryl groups that penetrate the Affinity Pocket (inner hydrophobic region), determining potency and isoform selectivity.[1] |

| The Mask | 4-Benzyloxy | Hydrophobic Filler / Pro-drug: The bulky benzyl group occupies the ribose-binding region or solvent-exposed front.[1] In many workflows, this is a "masked" functionality; it can be deprotected to a carbonyl (pyrimidinone) or displaced to fine-tune solubility.[1] |

3. Pathway Impact Visualization

The following diagram illustrates the downstream effects of inhibiting the PI3K node using a scaffold of this class.

Caption: Mechanistic interruption of the PI3K/Akt signaling cascade by morpholino-pyrimidine inhibitors, leading to cell cycle arrest and apoptosis.[1]

Part 3: Experimental Protocols & Validation

To utilize 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine in a drug discovery campaign, the following protocols are standard for synthesis and validation.

Protocol A: Synthetic Access (Regioselective SNAr)

Objective: To synthesize the core scaffold from 5-bromo-2,4-dichloropyrimidine.[1]

-

Starting Material: 5-bromo-2,4-dichloropyrimidine (1.0 eq).

-

Step 1 (C4 Displacement): React with Benzyl Alcohol (1.05 eq) and NaH (1.1 eq) in THF at 0°C.

-

Note: The C4 position is more electrophilic due to the para-nitrogen effect.

-

Product: 4-(benzyloxy)-5-bromo-2-chloropyrimidine.[1]

-

-

Step 2 (C2 Displacement): React the intermediate with Morpholine (2.0 eq) in Ethanol or DMF at 80°C.

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: To convert the scaffold into a high-affinity inhibitor.[1]

-

Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

-

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Microwave irradiation at 120°C for 30 mins or Reflux for 4 hours.

-

Outcome: The Bromine (C5) is replaced by the Aryl group, extending the molecule into the affinity pocket.[1]

Protocol C: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: To validate the biological activity (IC50) of the derived compound.[1]

| Step | Action | Critical Parameter |

| 1. Prep | Dilute compound in 100% DMSO (Serial dilution).[1] | Final DMSO conc. must be <1% to avoid enzyme denaturation. |

| 2.[1] Reaction | Mix PI3K enzyme, PIP2:PS lipid substrate, and ATP. | ATP concentration should be at |

| 3. Incubation | Add compound; incubate 60 min at RT. | Ensure steady-state kinetics. |

| 4. Detection | Add ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] | Wait 40 mins. |

| 5. Measurement | Add Kinase Detection Reagent (converts ADP to Light).[1] | Measure Luminescence (RLU).[1] |

| 6. Analysis | Plot RLU vs. Log[Compound]. | Calculate IC50 using non-linear regression (Sigmoidal dose-response). |

Part 4: References & Authority[1]

-

Burger, M. T., et al. (2011). "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea... and Morpholino Pyrimidine Derivatives as PI3K Inhibitors." Journal of Medicinal Chemistry. Link

-

Yaguchi, S., et al. (2006). "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor."[1] Journal of the National Cancer Institute. (Validating the morpholine-pyrimidine pharmacophore). Link

-

Santa Cruz Biotechnology. "4-(4-Benzyloxy-5-bromo-2-pyrimidinyl)morpholine Product Data Sheet." SCBT Catalog. Link

-

PubChem Compound Summary. "4-(5-Bromopyrimidin-2-yl)morpholine and derivatives." National Center for Biotechnology Information.[1] Link

-

BenchChem Application Note. "Synthesis of 4-(4-Bromobenzyl)morpholine and Pyrimidine Derivatives." BenchChem Protocols. Link[1]

Disclaimer: This guide is for research and educational purposes. The compound described is a chemical intermediate and should be handled according to MSDS safety standards.

Sources

- 1. PubChemLite - 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2h-pyrrol-2-one (C31H31BrN2O5) [pubchemlite.lcsb.uni.lu]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Engineering Pyrimidine-Morpholine Hybrids: A Technical Guide to Privileged Scaffolds in Targeted Therapeutics

Executive Overview

Molecular hybridization is a cornerstone of modern medicinal chemistry. By fusing two or more distinct pharmacophores into a single molecular entity, researchers can achieve synergistic biological effects, overcome drug resistance, and improve pharmacokinetic profiles. Among these, pyrimidine-morpholine hybrids have emerged as privileged scaffolds, demonstrating profound efficacy as targeted anticancer and antimicrobial agents[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, biological activity, and self-validating experimental workflows required to successfully develop and evaluate these potent molecules.

Structural Rationale and Pharmacophore Dynamics

The success of pyrimidine-morpholine derivatives lies in the complementary physicochemical properties of their constituent rings. Understanding the causality behind this design is critical for rational drug development:

-

The Pyrimidine Core (The Anchor): Pyrimidine is a natural bioisostere of the purine ring found in ATP. This structural mimicry allows pyrimidine-based compounds to competitively bind the ATP-binding pockets of various kinases, making it an elite heterocyclic leitmotif in oncology[1]. N1 and N3 are the most common positions for linkage, while C5 halogen substitutions (especially fluorine) significantly enhance cytotoxic effects[2].

-

The Morpholine Appendage (The Modulator): Morpholine (tetrahydro-1,4-oxazine) is critical for both target binding and pharmacokinetics. The oxygen atom serves as a potent hydrogen-bond acceptor, interacting directly with the hinge region of target kinases[3]. Furthermore, the electron-deficient nature of the morpholine ring facilitates deep hydrophobic interactions within the binding pocket[3]. From an ADME perspective, the morpholine moiety improves aqueous solubility and ensures high human intestinal absorption (HIA) rates, with tested derivatives showing absorption rates between 92% and 98%[2].

Pharmacological Profile: Oncology and Kinase Inhibition

Pyrimidine-morpholine hybrids have shown exceptional promise in oncology, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine ring extending from the pyrimidine core has been found to be absolutely critical for activity; replacing it with non-hydrogen bond acceptors ablates kinase inhibition[4].

Recent structure-activity relationship (SAR) investigations into novel pyrimidine-morpholine hybrids evaluated against human cancer cell lines (SW480 and MCF-7) revealed that electron-withdrawing substituents (such as -CF3, -F, -Br, and -CN) at the para position of the phenyl ring drastically enhance activity[5]. This enhancement is driven by increased lipophilicity and metabolic stability[5]. For instance, a

Quantitative Efficacy Data

The following table summarizes the in vitro antiproliferative and kinase inhibitory properties of key pyrimidine-morpholine derivatives compared to established clinical controls.

| Compound / Drug | Target / Cell Line | IC50 (µM) | Mechanism / Notes |

| Compound 24 / 2g ( | SW480 (Colon Carcinoma) | 5.10 ± 2.12 | Induces cell-cycle arrest and apoptosis[3],[5] |

| Compound 24 / 2g ( | MCF-7 (Breast Cancer) | 19.60 ± 1.85 | Moderate cytotoxicity; lower sensitivity than SW480[5] |

| 5-Fluorouracil (5-FU) | SW480 (Colon Carcinoma) | 4.90 ± 0.83 | Positive Control (Antimetabolite)[3] |

| Cisplatin | SW480 (Colon Carcinoma) | 16.10 ± 1.10 | Positive Control (DNA Crosslinker)[3] |

| Compound 60 | mTOR Kinase | 10.00 (Screen) | 1.28–1.71 fold more active than BMCL-200908069-1[4] |

Mechanistic Pathway Visualization

Mechanism of action: Pyrimidine-morpholine hybrids acting as dual PI3K/mTOR inhibitors.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the biological evaluation of these hybrids must utilize self-validating assay systems. Below are the standardized protocols for in vitro screening.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity. Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan. The resulting absorbance is directly proportional to the number of living cells, providing a reliable metric for the antiproliferative properties of the hybrids[3],[2].

Step-by-Step Workflow:

-

Cell Seeding: Seed SW480 or MCF-7 cells at a density of

cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO -

Compound Treatment: Prepare serial dilutions of the pyrimidine-morpholine hybrids (0.1 µM to 100 µM) in culture media. Treat the cells for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Self-Validating System Controls:

-

Vehicle Control (0.1% DMSO): Ensures the solvent does not induce background cytotoxicity. Must yield >95% viability.

-

Positive Controls (5-Fluorouracil and Cisplatin): Validates the biological sensitivity of the cell line passage. The assay is only valid if 5-FU yields an IC50 of ~4.90 µM and Cisplatin yields ~16.10 µM in SW480 cells[3],[2].

-

Blank Control (Media + MTT): Establishes the optical background floor to be subtracted from all experimental wells.

Protocol 2: ATP-Competitive Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: To confirm that the pyrimidine-morpholine hybrid acts as an ATP-competitive inhibitor of PI3K/mTOR[4], we measure the depletion of ATP. The ADP-Glo assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's efficacy.

Step-by-Step Workflow:

-

Kinase Reaction: In a 384-well plate, combine recombinant PI3K/mTOR enzyme, PIP2 substrate, ultra-pure ATP, and the hybrid inhibitor. Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Detection: Read the luminescence signal using a multi-mode plate reader.

Self-Validating System Controls:

-

No-Enzyme Control: Establishes the baseline luminescence (background ADP). Must be <5% of the maximum signal.

-

Max Activity Control (No Inhibitor): Establishes the 100% kinase activity ceiling, defining the assay's dynamic range.

-

Reference Inhibitor: A known PI3K inhibitor (e.g., Buparlisib) is used to validate the competitive binding curve.

Workflow Visualization